![molecular formula C16H13N3O4 B3849639 4-nitro-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide](/img/structure/B3849639.png)
4-nitro-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide
Overview
Description
4-nitro-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide, also known as NOPB, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.
Scientific Research Applications
NOBP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. NOBP has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Mechanism of Action
The exact mechanism of action of NOBP is not fully understood, but it is believed to act by inhibiting various signaling pathways, including the NF-κB pathway and the PI3K/AKT/mTOR pathway. NOBP has also been found to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
NOBP has been found to have various biochemical and physiological effects. It has been shown to inhibit the expression of various inflammatory cytokines, including TNF-α and IL-6. NOBP has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9. In addition, NOBP has been found to induce G1 phase cell cycle arrest and inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of NOBP is its potential therapeutic applications in various diseases, including cancer. It has also been found to have low toxicity in animal studies. However, one of the limitations of NOBP is its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of NOBP. One direction is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to develop more efficient methods for synthesizing NOBP and to improve its solubility in water. Additionally, further studies are needed to evaluate the safety and efficacy of NOBP in animal models and clinical trials.
Conclusion:
In conclusion, NOBP is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been synthesized using various methods and has shown promising results in various studies. NOBP has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties, and has been shown to inhibit the growth of various cancer cells. Further studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy in animal models and clinical trials.
properties
IUPAC Name |
4-nitro-N'-[(E)-3-oxo-3-phenylprop-1-enyl]benzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c20-15(12-4-2-1-3-5-12)10-11-17-18-16(21)13-6-8-14(9-7-13)19(22)23/h1-11,17H,(H,18,21)/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYZVNSMUYCKLO-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N'-[(E)-3-oxo-3-phenylprop-1-enyl]benzohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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